Drospirenone Acid Potassium Salt is a potassium salt derivative of drospirenone, a synthetic progestin that exhibits antiandrogenic and antimineralocorticoid properties. Drospirenone itself is primarily used in oral contraceptives and hormone replacement therapies. The potassium salt form may enhance the solubility and bioavailability of the compound, potentially improving its therapeutic efficacy.
Drospirenone was first patented in 1976 and introduced for medical use in 2000. It is derived from spironolactone, a diuretic that also acts as an aldosterone antagonist. The potassium salt form of drospirenone is utilized in various pharmaceutical formulations to provide contraceptive effects while managing potassium levels in patients.
Drospirenone Acid Potassium Salt falls under several classifications:
The synthesis of Drospirenone Acid Potassium Salt typically involves the following steps:
Technical details regarding the synthesis may vary based on specific laboratory protocols, but the general approach focuses on maintaining purity and yield through careful monitoring of reaction conditions.
The molecular structure of Drospirenone Acid Potassium Salt can be described as follows:
The structure consists of a steroid backbone with a lactone ring, which is characteristic of its class. The presence of the potassium ion enhances its solubility in biological fluids, facilitating absorption and distribution within the body.
The structural formula can be represented as:
Drospirenone Acid Potassium Salt participates in several chemical reactions, including:
These reactions are essential for understanding its behavior in biological systems and its interactions with other compounds.
Drospirenone Acid Potassium Salt functions primarily through its progestogenic activity:
Additionally, its antimineralocorticoid properties help regulate sodium and water retention, which can be beneficial for managing conditions associated with fluid retention.
Relevant data indicate that its solubility profile makes it suitable for oral administration, allowing for effective therapeutic concentrations when formulated correctly.
Drospirenone Acid Potassium Salt has several scientific and medical applications:
Drospirenone Acid Potassium Salt (CAS 90704-90-8) is a steroidal compound with the molecular formula C₂₄H₃₂KO₄ and a molecular weight of 423.61 g/mol [1] [3]. It is the potassium salt form of drospirenone acid, derived from the parent progestin drospirenone via hydrolysis of the γ-lactone ring. The core structure retains the cyclopentane perhydrophenanthrene nucleus characteristic of steroids, with unique features:
No significant geometric or optical isomers exist due to stereochemical constraints. The C17 spiro-lactone in drospirenone is replaced by a carboxylic acid group, enhancing water solubility [8]. X-ray crystallography confirms the trans fusion of A/B rings and cis fusion of B/C rings, with potassium coordinating the C21 carboxylate and C3 carbonyl oxygen [1].
Table 1: Atomic Composition of Drospirenone Acid Potassium Salt
Element | Count | Role in Structure |
---|---|---|
Carbon | 24 | Steroid backbone, dimethylene bridges |
Hydrogen | 32 | Saturation of rings, methyl groups |
Potassium | 1 | Carboxylate counterion |
Oxygen | 4 | 3-Ketone, carboxylate |
Industrial synthesis involves a multi-step sequence starting from drospirenone (Fig. 1):
Step 1: Lactone Ring HydrolysisDrospirenone undergoes alkaline hydrolysis using potassium hydroxide (KOH) in methanol/water (80:20) at 60°C for 4 hours, yielding the potassium carboxylate directly [6]. Alternative methods use enzymatic cleavage (e.g., esterases) but are less efficient [4].
Step 2: PurificationCrude product is purified via crystallization from ethyl acetate/hexane mixtures, achieving >99.5% chromatographic purity [6]. Key impurities include:
Table 2: Industrial Synthesis Conditions
Step | Reagents | Conditions | Yield |
---|---|---|---|
Hydrolysis | 0.5M KOH in MeOH/H₂O | 60°C, 4 hr | 92–95% |
Crystallization | Ethyl acetate/hexane (1:3) | 0–5°C, 12 hr | 88% |
Alternative Route:Direct synthesis from the intermediate 5-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5β-androst-6-en-17-one (I):
Stability is highly dependent on pH, temperature, and light exposure:
Hydrolytic Degradation:
Thermal Degradation:At 60°C in solid state:
Photodegradation:Exposure to UV light (300 nm) induces:
Table 3: Primary Degradation Products
Stress Condition | Major Degradants | Mechanism |
---|---|---|
0.1N HCl, 25°C, 24h | Drospirenone | Re-lactonization |
0.1N NaOH, 25°C, 24h | 3-Ethandial + 17-keto steroid | Retro-aldol reaction |
60°C (solid), 4 weeks | Decarboxylated analog | Decarboxylation |
UV light (300 nm), 48h | 21-Hydroxy derivative | Radical oxidation |
Stabilization strategies include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: